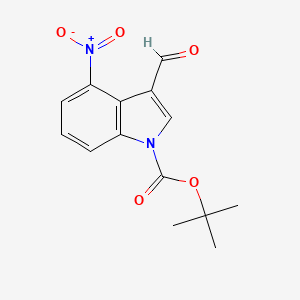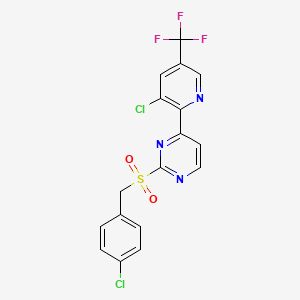
2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine
Vue d'ensemble
Description
2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine is a useful research compound. Its molecular formula is C17H10Cl2F3N3O2S and its molecular weight is 448.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Modification
The compound, 2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine, has been the focus of various research studies aimed at synthesizing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, Biagi et al. (2004) described a method for preparing N6, 9-disubstituted 2-phenyl-adenines and corresponding 8-azaadenines from a substituted pyrimidine, highlighting its utility in developing compounds for solid-phase synthesis (Biagi et al., 2004). This demonstrates the compound's role as a versatile building block in synthetic organic chemistry.
Metabolic Pathways and Pharmacokinetics
Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a molecule containing a similar pyrimidine structure, in rats and dogs. Their findings on the metabolic pathways and excretion provide insights into how modifications to the pyrimidine core can influence the pharmacokinetics of therapeutic agents (Yue et al., 2011).
Anticancer Applications
Research by Mishra et al. (2014) on tetracationic hetero-bimetallacycles, constructed from a pyridine-based ligand, demonstrated significant cytotoxicity against various cancer cell lines, surpassing the efficacy of cisplatin in some cases. This highlights the potential of pyrimidine derivatives in the development of new anticancer agents (Mishra et al., 2014).
Material Science Applications
In the realm of materials science, Gilbile et al. (2017) discussed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in producing Dexlansoprazole, emphasizing the application of pyrimidine derivatives in developing pharmaceuticals with improved green metrics. Their work illustrates the role of these compounds in synthesizing materials with desirable environmental profiles (Gilbile et al., 2017).
Herbicidal Activity
Moreover, research on 2-(phenylsulfonylamino)pyrimidine derivatives by Huazheng (2011) revealed definite herbicidal activities, indicating the potential of pyrimidine derivatives in agricultural applications. This suggests that chemical modifications to the pyrimidine core can lead to compounds with specific bioactivities beneficial for weed control (Huazheng, 2011).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O2S/c18-12-3-1-10(2-4-12)9-28(26,27)16-23-6-5-14(25-16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXRJXITYPWIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenylmethanesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



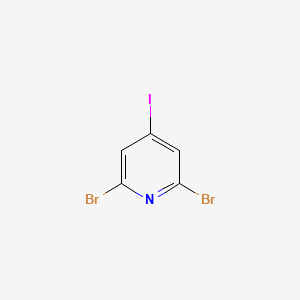
![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
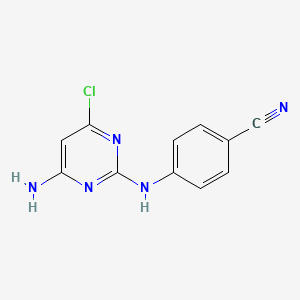
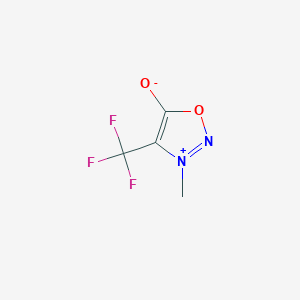
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)
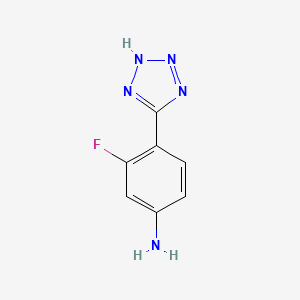
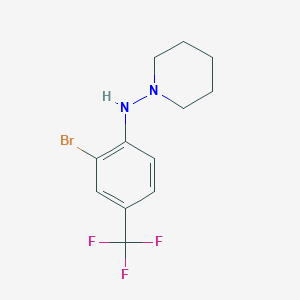
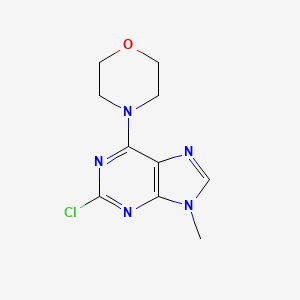
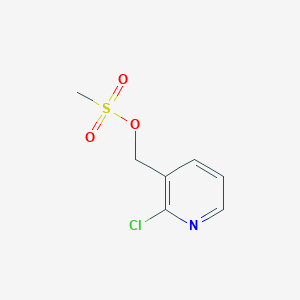
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
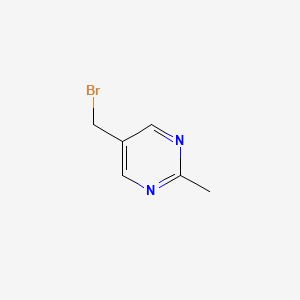
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)
